3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-19-14-6-4-12(8-11(14)9-17(19)20)18-25(21,22)13-5-7-15(23-2)16(10-13)24-3/h4-8,10,18H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFMZJSJCOWQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indolin-2-one core This can be achieved through the cyclization of tryptophan derivatives or the Fischer indole synthesis
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be integrated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: The biological potential of this compound lies in its ability to interact with various biological targets. It has shown promise in studies related to enzyme inhibition, receptor binding, and modulation of biological pathways.
Medicine: In the medical field, 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, and anticancer activities, making it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibit receptor signaling, or modulate gene expression. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ro-61-8048 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)Thiazol-2-yl]Benzenesulfonamide)
- Structure: Replaces the indolinone group with a thiazole ring bearing a 3-nitrophenyl substituent.
- Activity : A potent KMO inhibitor with an IC50 of 37 nM. It increases brain kynurenic acid (KYNA) levels, demonstrating neuroprotective effects in Parkinson’s disease models by reducing dyskinesias when co-administered with levodopa .
- Pharmacokinetics : Oral administration in gerbils showed an ED50 of 3–5 µmol/kg for brain KMO inhibition. At 42 mg/kg, it increased hippocampal KYNA seven-fold in rats .
JM6 (3,4-Dimethoxy-N-[4-(3-Nitrophenyl)-5-(Piperidin-1-ylmethyl)Thiazol-2-yl]Benzenesulfonamide)
- Structure : Features a thiazole ring modified with a piperidinylmethyl group.
- Activity: Exhibits sustained KMO inhibition (24% at 10 µM) and reduces brain 3-hydroxykynurenine (3-OH-KYN) and quinolinic acid (QUIN) levels in a dose-dependent manner. Its prodrug properties may enhance brain penetration .
- Comparison : Substituting the piperidine ring with morpholine (compound 68) improves potency (64% inhibition), while pyrrolidine (compound 69) reduces efficacy (9%) .
4-Amino-N-[4-[2-Fluoro-5-(Trifluoromethyl)Phenyl]Thiazol-2-yl]Benzenesulfonamide
- Structure : Lacks methoxy groups but includes a trifluoromethylphenyl substituent.
- Activity : Superior potency to Ro-61-8048, with an IC50 of 19 nM, highlighting the role of electron-withdrawing groups in enhancing KMO affinity .
3,4-Dimethoxy-N-(2-Oxoethyl)-N-p-Tolylbenzenesulfonamide
- Structure : Contains a 2-oxoethyl group and a p-tolyl substituent.
N-Cyclobutyl-3,4-Dimethoxy-N-(4-Methoxybenzyl)Benzenesulfonamide
- Structure : Features a cyclobutyl and 4-methoxybenzyl group.
- Activity : Synthesized as part of antiviral agent development; pharmacological data are pending .
Structural-Activity Relationship (SAR) Analysis
Mechanistic and Therapeutic Insights
- Blood-Brain Barrier (BBB) Penetration : The sulfonamide group reduces polar surface area, improving log P values and BBB permeability compared to carboxylic acid analogs .
- Structural Optimization : Thiazole rings with nitro or trifluoromethyl groups enhance potency, while N-alkylation (e.g., piperidinylmethyl in JM6) improves bioavailability and duration of action .
Biological Activity
3,4-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₆H₁₆N₂O₅S
- Molecular Weight : 364.37 g/mol
- IUPAC Name : this compound
The mechanism of action for this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. The sulfonamide group enhances binding affinity to target proteins, while the indolinone moiety may interact with active sites of enzymes, leading to inhibition of their activity.
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated varying degrees of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4a | 6.67 | E. coli |
| 4h | 6.63 | S. aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds in this class has also been documented. For instance, certain derivatives were shown to inhibit carrageenan-induced rat paw edema significantly, with efficacy percentages reaching up to 94% in some cases.
| Compound | Inhibition (%) | Time (h) |
|---|---|---|
| 4a | 94.69 | 1 |
| 4c | 89.66 | 2 |
| 4d | 87.83 | 3 |
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
A study conducted on various benzenesulfonamide derivatives highlighted the anti-inflammatory effects of compounds similar to our target compound. The results indicated that these compounds could significantly reduce inflammation in animal models. -
Antimicrobial Efficacy :
Another research article focused on the antimicrobial activity of sulfonamide derivatives found that certain structural modifications led to enhanced potency against specific pathogens. The study emphasized the importance of the sulfonamide group in mediating these effects. -
Mechanistic Insights :
Investigations into the mechanistic pathways revealed that the indolinone structure contributes to the compound's ability to modulate enzyme activity, making it a potential candidate for further development in therapeutic applications.
Q & A
Q. What synthetic methodologies are recommended for preparing 3,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide?
The synthesis typically involves multi-step reactions, including sulfonamide coupling and functional group modifications. For example, analogous benzenesulfonamide derivatives are synthesized via nucleophilic substitution, where the sulfonamide group is introduced by reacting a sulfonyl chloride with an amine-containing intermediate. Reaction optimization may require catalysts (e.g., triethylamine) and controlled conditions (e.g., anhydrous solvents, low temperatures) to avoid side reactions . Purification often employs flash column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields.
Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?
X-ray crystallography relies on software suites like SHELX (e.g., SHELXL for refinement) to resolve atomic coordinates and bond geometries. Single-crystal diffraction data are processed using APEX3 or SAINT , and structural visualization is achieved via ORTEP-3 , which provides thermal ellipsoid plots to assess molecular packing and intermolecular interactions . For accurate refinement, high-resolution data (≤1.0 Å) and twinning correction may be necessary, particularly for flexible substituents like the dimethoxy groups.
Q. What spectroscopic techniques are critical for characterizing this sulfonamide derivative?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH near δ 10–11 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] or [M-H] ions) and fragmentation patterns.
- FT-IR : Peaks at ~1150–1350 cm (S=O stretching) and ~3300 cm (N-H stretching) confirm sulfonamide functionality .
Advanced Research Questions
Q. What experimental designs are used to evaluate inhibitory effects on the kynurenine pathway?
In vitro assays measure enzyme inhibition (e.g., kynurenine 3-monooxygenase) using substrate analogs and LC-MS/MS quantification of metabolites like 3-hydroxykynurenine (3-OH-KYN). In vivo studies in rodent models involve intraperitoneal administration (e.g., 10–50 mg/kg), followed by brain tissue analysis to assess dose-dependent reductions in neurotoxic metabolites (e.g., quinolinic acid). Contradictions in potency between analogs may arise from prodrug activation or off-target effects, necessitating pharmacokinetic profiling (plasma/brain concentration ratios) .
Q. How can structural modifications enhance the compound’s bioavailability and target selectivity?
- Substituent Optimization : Introducing electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring improves metabolic stability. For example, 3-nitrophenyl derivatives show higher inhibitory potency (64%) compared to pyrrolidine-substituted analogs (9%) .
- Bioisosteric Replacement : Replacing the thiazole moiety with 1,2,4-thiadiazole increases solubility while retaining activity (73.6% inhibition at 10 µM) .
- Prodrug Design : Masking polar groups (e.g., hydroxyls) as esters can enhance blood-brain barrier penetration.
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
Molecular docking (e.g., AutoDock Vina) predicts binding interactions with enzyme active sites, while MD simulations assess ligand-protein stability. QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory IC values. For example, bulkier substituents at the indolinone position may sterically hinder binding, requiring torsional angle adjustments in docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
